molecular formula C10H8ClIN2 B13883148 1-Chloro-5-iodo-4,6-dimethylphthalazine

1-Chloro-5-iodo-4,6-dimethylphthalazine

Cat. No.: B13883148
M. Wt: 318.54 g/mol
InChI Key: PIGDFOVUJRKZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-iodo-4,6-dimethylphthalazine is an organic compound belonging to the phthalazine family. Phthalazines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry and material science. The presence of both chlorine and iodine atoms in the molecule makes it a valuable intermediate for various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodo-4,6-dimethylphthalazine can be synthesized through a multi-step process involving the halogenation of 4,6-dimethylphthalazine. The typical synthetic route includes:

    Nitration: The initial step involves the nitration of 4,6-dimethylphthalazine to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Halogenation: The final step involves the selective halogenation of the amine groups to introduce chlorine and iodine atoms. This can be achieved using reagents like thionyl chloride and iodine monochloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-iodo-4,6-dimethylphthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed:

  • Substituted phthalazines with various functional groups.
  • Amines and oxides depending on the reaction conditions.

Scientific Research Applications

1-Chloro-5-iodo-4,6-dimethylphthalazine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-5-iodo-4,6-dimethylphthalazine involves its interaction with specific molecular targets. The chlorine and iodine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

  • 1-Chloro-4-iodo-2,6-dimethylphthalazine
  • 1-Bromo-5-iodo-4,6-dimethylphthalazine
  • 1-Chloro-5-bromo-4,6-dimethylphthalazine

Comparison: 1-Chloro-5-iodo-4,6-dimethylphthalazine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a broader range of applications in synthesis and research due to its versatile chemical properties.

Properties

Molecular Formula

C10H8ClIN2

Molecular Weight

318.54 g/mol

IUPAC Name

1-chloro-5-iodo-4,6-dimethylphthalazine

InChI

InChI=1S/C10H8ClIN2/c1-5-3-4-7-8(9(5)12)6(2)13-14-10(7)11/h3-4H,1-2H3

InChI Key

PIGDFOVUJRKZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=NC(=C2C=C1)Cl)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.